Stibocaptate

説明

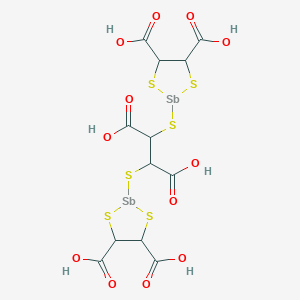

Structure

2D Structure

特性

IUPAC Name |

2-[1,2-dicarboxy-2-[(4,5-dicarboxy-1,3,2-dithiastibolan-2-yl)sulfanyl]ethyl]sulfanyl-1,3,2-dithiastibolane-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O4S2.2Sb/c3*5-3(6)1(9)2(10)4(7)8;;/h3*1-2,9-10H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIDGMJGKDWAJY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S[Sb](S1)SC(C(C(=O)O)S[Sb]2SC(C(S2)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12S6Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3064-61-7 (hexasodium salt) | |

| Record name | Stibocaptate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

784.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-66-9 | |

| Record name | 2,2′-[(1,2-Dicarboxy-1,2-ethanediyl)bis(thio)]bis[1,3,2-dithiastibolane-4,5-dicarboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibocaptate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(1,2-dicarboxyethylene)bis(thio)]bis[1,3,2-dithiastibolane-4,5-dicarboxylic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIBOCAPTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WCI9N7UUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Synthetic Chemistry Research of Stibocaptate and Its Analogues

Investigation of Core Molecular Architecture

The definitive method for determining the precise three-dimensional arrangement of atoms and chemical bonds in a molecule like stibocaptate is X-ray crystallography. wikipedia.org This technique involves diffracting X-rays through a single crystal of the compound to produce a diffraction pattern, which can be mathematically analyzed to generate a map of electron density and thus reveal the atomic positions. libretexts.orgnih.gov While specific crystallographic data for this compound is not widely published, its structure is understood through spectroscopic analysis and comparison with related organoantimony compounds whose structures have been resolved. mdpi.comresearchgate.net

The interaction between antimony (Sb) and sulfur (S) is the cornerstone of the this compound molecule. Antimony, a member of the pnictogen family, forms covalent bonds with sulfur, creating a stable network. In its trivalent state (Sb(III)), as found in this compound, antimony typically forms three covalent bonds and possesses a lone pair of electrons, leading to a trigonal pyramidal geometry.

In more complex structures, the coordination environment can vary. Research into other antimony-ligand complexes shows that the antimony atom can be formally tetracoordinate or even achieve higher coordination numbers through intermolecular interactions. mdpi.com In some solid-state structures, weak intermolecular Sb···O or Sb···S interactions supplement the primary coordination sphere, demonstrating the coordinative unsaturation of the antimony center. mdpi.com This tendency of covalently bound antimony to form non-covalent attractive interactions with nucleophiles is a characteristic of a pnictogen bond, sometimes referred to as a "stibium bond."

Table 1: Common Coordination Environments of Trivalent Antimony

| Coordination Number | Geometry | Bonding Description | Example Context |

| 3 | Trigonal Pyramidal | Three covalent bonds and one stereochemically active lone pair. | Simple organoantimony compounds like (CH₃)₃Sb. |

| 4 | Distorted Trigonal Bipyramidal | Four covalent bonds, with the lone pair occupying an equatorial position. | Observed in some chelated antimony(III) complexes. mdpi.com |

| 5 or 6 | Distorted Octahedral | Higher coordination achieved through chelation and/or intermolecular interactions. | Seen in complex solid-state structures where antimony interacts with nearby atoms. mdpi.com |

A defining feature of this compound's structure is the presence of the 1,3,2-dithiastibolane ring system. drugfuture.comnih.gov This is a five-membered heterocyclic ring containing one antimony atom and two sulfur atoms, with two carbon atoms completing the ring. The ring is formed by the chelation of a trivalent antimony atom by the two thiol (-SH) groups of a dimercaptosuccinic acid molecule.

The complete structure of this compound is more complex than a single dithiastibolane ring. It is described as a dimeric or oligomeric species where multiple antimony-containing units are linked. The chemical name and InChI chemical identifier (InChI=1S/3C4H6O4S2.2Sb/...) suggest a structure involving a ratio of three dimercaptosuccinic acid molecules to two antimony atoms. nih.gov

Research into Synthetic Methodologies for this compound

The synthesis of organoantimony compounds requires controlled conditions due to the reactivity and potential toxicity of the reagents. numberanalytics.com Research has focused on developing reliable and efficient pathways to produce this compound.

The primary synthetic route to this compound involves the reaction of a trivalent antimony source with dimercaptosuccinic acid (also known as succimer). drugfuture.com Several variations of this general pathway have been documented in the chemical literature.

One established method involves stirring an aqueous mixture of antimony(III) hydroxide (B78521) (Sb(OH)₃) with dimercaptosuccinic acid. Another approach utilizes antimony(III) oxide (Sb₂O₃) as the antimony source. A key patent describes the preparation from such starting materials. drugfuture.com The reaction is typically performed in an aqueous medium, and a base may be added to facilitate the deprotonation of the thiol and carboxylic acid groups, promoting chelation with the antimony center.

Table 2: Reported Reaction Pathways for this compound Synthesis

| Antimony(III) Source | Ligand Source | Solvent/Conditions | Reference |

| Antimony(III) Hydroxide | Dimercaptosuccinic Acid | Aqueous solution, often with base (e.g., NaHCO₃) | numberanalytics.com (from previous search) |

| Antimony(III) Oxide | Dimercaptosuccinic Acid | Aqueous solution | numberanalytics.com (from previous search) |

| Antimony(III) Compound | Tripotassium salt of dimercaptosuccinic acid | Aqueous solution | drugfuture.com |

| Antimony Trichloride (SbCl₃) | Thiol-containing ligands | General metathesis reaction for organoantimony compounds | numberanalytics.com |

Optimizing the synthesis of a complex molecule like this compound is crucial for maximizing product yield, ensuring purity, and creating a scalable process. Research in this area focuses on systematically adjusting reaction parameters to find the most efficient protocol. While specific optimization studies for this compound are not extensively detailed, general principles of chemical process optimization are applicable. numberanalytics.comchemrxiv.org

Key areas for optimization include the stoichiometry of reactants, reaction temperature, and reaction time. The molar ratio of the antimony source to dimercaptosuccinic acid is a critical parameter that dictates the formation of the desired complex versus side products. Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also lead to the decomposition of the product or starting materials.

Post-reaction workup and purification are also targets for optimization. This can involve controlled precipitation of the product from the reaction mixture, followed by washing with specific solvents to remove unreacted starting materials and impurities. The development of high-throughput screening methods, where many reaction conditions are tested in parallel on a small scale, can rapidly identify optimal parameters for a given synthesis. chemrxiv.org

Table 3: Key Parameters for Synthesis Optimization

| Parameter | Objective | Considerations |

| Reactant Stoichiometry | Maximize conversion to the desired product; minimize side reactions. | The Sb:ligand ratio must be carefully controlled to form the correct complex. numberanalytics.com |

| Temperature | Balance reaction rate with compound stability. | Excessive heat can cause decomposition of the organoantimony product. |

| Solvent System | Ensure solubility of reactants and facilitate product isolation. | The choice of solvent can influence reaction rate and product purity. |

| pH Control | Control the protonation state of ligands to promote chelation. | Addition of a base is often required to deprotonate thiol groups. |

| Purification Method | Isolate the target compound with high purity. | Techniques include precipitation, crystallization, and washing. |

Design and Synthesis of this compound Analogues

The development of analogues of established therapeutic agents is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, reducing toxicity, and overcoming drug resistance. In the context of the trivalent antimonial compound this compound, research into the design and synthesis of its analogues has been driven by the desire to improve its therapeutic index for the treatment of parasitic diseases such as schistosomiasis and leishmaniasis. wdh.ac.iddrugfuture.compharmacompass.com This section explores the strategic approaches to modifying the this compound structure and the synthetic hurdles encountered in generating these novel compounds.

Derivatization Strategies for Structural Modification

The chemical architecture of this compound, a complex of antimony with dimercaptosuccinic acid, offers several avenues for derivatization. wdh.ac.idresearchgate.net These strategies primarily focus on modifications of the dimercaptosuccinic acid ligand, as this can influence the compound's stability, solubility, and interaction with biological targets.

One primary derivatization strategy involves the esterification of the carboxylic acid groups of the dimercaptosuccinic acid moiety. By converting the carboxyl groups into various esters, it is possible to modulate the lipophilicity of the resulting analogue. Increased lipophilicity can, in some instances, enhance the penetration of the drug across cell membranes, potentially leading to improved activity. For example, the synthesis of mono- or di-alkyl esters could alter the pharmacokinetic profile of the parent compound.

Another approach is the modification of the thiol groups , which are crucial for the chelation of the antimony ion. researchgate.netmdpi.com While direct modification of the thiol groups in the final complex is challenging due to their coordination with antimony, the synthesis can start with derivatized dimercaptosuccinic acid analogues. For instance, the introduction of small alkyl groups adjacent to the thiols could sterically hinder unwanted reactions in vivo, potentially reducing side effects.

Furthermore, the exploration of alternative chelating ligands that mimic the functionality of dimercaptosuccinic acid represents a significant area of analogue design. The use of other dithiols or even dithiocarbamates has been investigated for their ability to form stable complexes with trivalent antimony. nih.gov Dithiocarbamates, for example, are known to form robust complexes with a variety of metals and could offer different pharmacokinetic and pharmacodynamic properties compared to the dithiol-based this compound. nih.gov

A summary of potential derivatization strategies is presented in the table below:

| Derivatization Strategy | Target Moiety | Potential Outcome | Illustrative Example |

| Esterification | Carboxylic acid groups | Altered lipophilicity and solubility | Synthesis of a diethyl ester of the dimercaptosuccinic acid ligand |

| Thiol Modification | Thiol groups | Modified stability and reactivity | Use of a methylated dimercaptosuccinic acid precursor in the synthesis |

| Ligand Replacement | Dimercaptosuccinic acid | Novel coordination chemistry and biological activity | Synthesis of an antimony complex with a dithiocarbamate (B8719985) ligand |

Molecular and Biochemical Mechanisms of Action Research

Conversion Dynamics of Pentavalent to Trivalent Antimony

It is widely accepted that pentavalent antimonials like Stibocaptate act as prodrugs, requiring biological reduction to the more toxic trivalent form to be effective. The site and exact mechanism of this reduction are still debated.

Elucidation of Biological Reduction Pathways

The conversion of Sb(V) to Sb(III) is a critical step in the mechanism of action of this compound. Research suggests that this reduction can occur both inside the parasite and within the host's macrophages. The acidic environment of the macrophage's phagolysosome, where the amastigote form of some parasites resides, is thought to favor this conversion.

Enzymatic vs. Non-Enzymatic Reduction Research

The reduction of pentavalent antimony is believed to occur through both enzymatic and non-enzymatic pathways.

Non-Enzymatic Reduction: Low-molecular-weight thiols, such as glutathione (B108866) (GSH) and cysteine, can non-enzymatically reduce Sb(V) to Sb(III). This process is favored under acidic conditions, which are found in the phagolysosomes of macrophages.

Enzymatic Reduction: Studies in Leishmania have identified a parasite-specific enzyme, thiol-dependent reductase 1 (TDR1), that can catalyze the reduction of pentavalent antimonials. nih.gov This enzyme uses glutathione as a reductant and is more abundant in the amastigote stage of the parasite, which could explain the stage-specific activity of these drugs. nih.gov While TDR1 has been identified in Leishmania, the presence and role of a similar enzyme in Schistosoma in the context of this compound metabolism require further investigation.

| Reduction Mechanism | Key Molecules/Enzymes Involved | Location of Reduction |

| Non-Enzymatic | Glutathione (GSH), Cysteine | Acidic compartments (e.g., macrophage phagolysosomes) |

| Enzymatic | Thiol-dependent reductase 1 (TDR1) (in Leishmania) nih.gov | Within the parasite |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Computational Approaches to SAR/QSAR

Ligand-Based Drug Design Principles Applied to Stibocaptate

Ligand-Based Drug Design (LBDD) is a crucial approach in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown or poorly characterized. LBDD relies on the analysis of known active molecules (ligands) to infer the essential structural features required for biological activity. This information is then used to design new compounds with improved potency, selectivity, or pharmacokinetic properties.

This compound's Molecular Structure and Key Features: this compound is an organometallic compound that features antimony as its central atom. It is synthesized by coordinating antimony, typically in its trivalent state, with dimercaptosuccinic acid (DMSA) derivatives. The structure involves antimony chelated by sulfur atoms from the DMSA moieties, and the presence of carboxylic acid groups is a defining characteristic. These functional groups influence the compound's solubility, stability, and its interactions within biological systems, including potential binding to target molecules in parasites. The specific coordination geometry around the antimony atom and the nature of the chelating ligands are critical determinants of its biological profile.

Application of LBDD Principles to this compound: In the context of designing antiparasitic agents like this compound, LBDD principles would be applied by analyzing a series of known antimonial compounds with varying degrees of antiparasitic activity. The goal is to identify common structural motifs, spatial arrangements, and physicochemical properties that correlate with efficacy. This analysis can lead to:

Identification of Pharmacophores: Pinpointing the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged centers, metal coordination sites) necessary for binding to a parasitic target.

Development of QSAR Models: Establishing mathematical relationships between quantitative molecular descriptors (such as lipophilicity (logP), electronic parameters, steric factors, and topological indices) and the observed biological activity. These quantitative models can then predict the activity of novel, unsynthesized this compound analogs.

Virtual Screening: Utilizing identified pharmacophores or validated QSAR models to screen large chemical databases for compounds that possess the predicted key features, thereby identifying potential new leads.

Hypothesized SAR Trends for this compound Analogs: While specific detailed SAR studies for this compound are not widely published, general principles of medicinal chemistry applied to antimonial drugs suggest potential areas for structural modification to explore SAR:

Carboxylic Acid Groups: Modifications to the number, position, or ionization state of the carboxylic acid groups on the dimercaptosuccinic acid moiety could significantly impact solubility, cell membrane permeability, and interaction with biological targets or transporters. Esterification or amidation could alter lipophilicity and prodrug potential.

Sulfur-Antimony Coordination: Changes in the chelating ligands, particularly those coordinating to the antimony atom, could alter the antimony's electronic environment, coordination sphere, and stability. This might influence its interaction with cellular components or its mechanism of action, potentially affecting both efficacy and toxicity.

Data Table: Conceptual SAR Exploration for this compound Analogs

This table illustrates hypothetical structural modifications and their potential impact on this compound's activity or properties, based on general SAR principles.

| Structural Modification Site | Type of Modification | Hypothesized Impact on Activity/Properties | Rationale |

| Carboxylic Acid Groups | Esterification | Increased lipophilicity, potential prodrug | May improve cell penetration, but could reduce water solubility. |

| Carboxylic Acid Groups | Salt Formation | Increased water solubility | Enhances formulation options and bioavailability, crucial for parenteral administration. |

| Carboxylic Acid Groups | Reduction/Amidation | Altered charge distribution, hydrogen bonding | Could change binding interactions with targets or affect metabolic stability. |

| Chelating Ligand (DMSA) | Substitution | Modified antimony coordination, altered electronics | May tune reactivity, target specificity, or reduce off-target effects. |

| Chelating Ligand (DMSA) | Replacement | Different metal-ligand interactions | Introduction of alternative chelators could lead to compounds with distinct pharmacological profiles. |

| Overall Molecular Rigidity | Ring Formation | Restricted conformation | May enhance binding affinity if the active conformation is rigid, or decrease it if flexibility is needed. |

Pharmacophore Modeling for this compound and its Derivatives

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of molecular features (pharmacophoric elements) that are necessary for a molecule to elicit a specific biological activity. These features can include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers, aromatic rings, and charged groups.

Deriving Pharmacophore Models for Antimonial Compounds: For antimonial compounds like this compound, developing a pharmacophore model typically involves analyzing the structures of known active antimonials and correlating their features with their observed biological effects. This process often requires a dataset of compounds with varying activity levels. The models can then be used to search for new compounds or to guide the design of novel derivatives. For this compound, the model would need to account for the unique properties of organometallic compounds.

Potential Pharmacophore Features for this compound: Based on the known structure of this compound, a hypothetical pharmacophore model would likely incorporate the following key features:

Metal Coordination Site (Sb): The antimony atom itself, or its immediate coordination sphere, would be a critical feature. This represents the central element responsible for interacting with biological targets, possibly through coordination or redox activity.

Hydrogen Bond Acceptors/Donors: The carboxylic acid groups (-COOH) are capable of acting as both HBDs and HBAs when ionized or protonated. These features are crucial for interactions with polar residues on target proteins.

Hydrophobic Regions: The carbon backbone of the dimercaptosuccinic acid moiety would contribute hydrophobic character, which can be important for binding to hydrophobic pockets in target molecules and for membrane permeability.

Charged Centers: At physiological pH, the carboxylic acid groups are likely to be deprotonated, carrying a negative charge. These anionic centers can engage in strong electrostatic interactions with positively charged residues on biological targets.

Sulfur Atoms: The sulfur atoms involved in chelating antimony may also play a role in binding or influencing the electronic properties of the antimony center.

Challenges and Future Directions in Pharmacophore Modeling for this compound: Developing robust pharmacophore models for organometallic compounds like this compound presents unique challenges. The complex coordination chemistry of antimony, its potential for multiple oxidation states, and the influence of the solvent or biological environment on its structure can complicate modeling efforts. Furthermore, the limited availability of diverse this compound derivatives with well-characterized biological activities hinders the rigorous statistical validation of pharmacophore models. Future research could benefit from:

Computational Chemistry: Advanced quantum mechanical calculations to better understand the electronic properties and reactivity of this compound and its potential interactions with biological targets.

Crystallographic Data: If crystal structures of antimony-binding proteins or enzymes relevant to parasitic targets become available, they could provide crucial insights for building more accurate pharmacophore models.

Synthesis of Analogs: Targeted synthesis of this compound derivatives with systematic structural variations would generate essential data for developing and validating both SAR and pharmacophore models.

Data Table: Conceptual Pharmacophore Features of this compound

This table outlines potential pharmacophoric elements of this compound and their hypothesized roles in biological interactions.

| Pharmacophore Feature | Type of Interaction | Hypothesized Role in Biological Activity |

| Antimony Atom (Sb) | Coordination/Electrostatic | Central to activity; may coordinate to metalloenzymes or participate in redox reactions. |

| Carboxylate Groups (-COO⁻) | Electrostatic | Strong ionic interactions with positively charged amino acid residues (e.g., Lys, Arg) on targets. |

| Carboxylate Groups (-COOH) | Hydrogen Bonding | Donors and acceptors for polar interactions with target residues. |

| DMSA Backbone (CH, CH₂) | Hydrophobic | Contributes to binding affinity through van der Waals forces with hydrophobic pockets on targets. |

| Thioether Linkages (Sb-S) | Coordination/Polar | Stabilizes the antimony complex; sulfur atoms may participate in binding or influence Sb's electronic state. |

Compound List:

this compound

Computational Modeling and Chemoinformatics Research on Stibocaptate

Molecular Docking and Binding Affinity Prediction Studies

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a drug molecule to its protein target. This technique has been instrumental in understanding how stibocaptate, or more specifically its active trivalent antimony (Sb(III)) component, interacts with key parasitic enzymes.

The primary targets for this compound are enzymes essential to the parasite's unique redox metabolism, which are absent in humans. These include trypanothione (B104310) reductase (TR) in Leishmania and thioredoxin glutathione (B108866) reductase (TGR) in Schistosoma mansoni.

Computational simulations are based on the understanding that this compound acts as a pro-drug, releasing trivalent antimony (Sb(III)) which is the active species. Docking studies and crystallographic evidence have shown that Sb(III) directly targets the active site of these enzymes. The simulations predict that the Sb(III) ion forms strong coordinate bonds with the thiol groups of specific cysteine residues within the enzyme's active site. This interaction is critical as it physically obstructs the binding of the enzyme's natural substrate, trypanothione, thereby inhibiting the enzyme's function and disrupting the parasite's ability to defend itself against oxidative stress. The dimercaptosuccinate portion of the this compound molecule is cleaved off to release the antimony, but its chemical properties are crucial for the delivery of the active agent.

Through a combination of X-ray crystallography and computational modeling, the precise binding site for trivalent antimony on trypanothione reductase has been identified. This provides a detailed map for understanding this compound's mechanism.

| Target Protein | Organism | Sb(III) Binding Site Residues | Interaction Type |

| Trypanothione Reductase (TR) | Leishmania infantum | Cys52, Cys57, Thr335, His461' | Covalent Coordination |

Molecular Dynamics Simulations of this compound

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the protein-drug complex over time. This provides deeper insights into the stability of the interaction and the behavior of the drug in a biologically relevant environment.

The flexibility of both the drug and the target protein is crucial for their interaction. MD simulations can explore the conformational landscape of this compound, revealing the different shapes it can adopt in solution. This is important because only specific conformations may be active and capable of fitting into the enzyme's binding pocket. Similarly, these simulations reveal the intrinsic flexibility of the target enzyme, showing how movements in regions far from the active site can influence the binding of the inhibitor. This dynamic understanding is key to appreciating the complete picture of drug-target interaction.

| Computational Technique | Key Insights for this compound Research |

| Molecular Docking | Predicts the binding pose of Sb(III) in the active site and estimates binding affinity. |

| Molecular Dynamics (MD) | Assesses the stability of the Sb(III)-enzyme complex over time and analyzes conformational changes. |

| Binding Free Energy Calculation | Quantifies the strength of the interaction between Sb(III) and the target protein. |

Virtual Screening and Library Design for this compound Analogues

The detailed knowledge gleaned from docking and dynamics studies of this compound's interaction with its targets provides a powerful platform for discovering new drugs. This field of chemoinformatics leverages computational power to search for and design novel therapeutic agents.

Virtual screening allows researchers to computationally test vast libraries containing millions of chemical compounds to see which ones might bind to a specific target, such as trypanothione reductase. Using the known binding mode of Sb(III) as a template, screening can identify other metal-containing compounds or organic molecules that might fit into the same pocket and exert a similar inhibitory effect. This massively accelerates the initial stages of drug discovery.

Furthermore, the structural insights enable the rational design of new this compound analogues. By computationally modifying the structure of the parent molecule—for example, by altering the organic scaffold that delivers the antimony—researchers can predict which changes might lead to improved potency, better selectivity for the parasite enzyme over human counterparts, or more favorable pharmacological properties. This structure-based drug design approach is a more targeted and efficient strategy for developing the next generation of antimonial therapeutics.

Analytical Methodologies for Stibocaptate Research

Spectroscopic Techniques for Stibocaptate Characterization

Spectroscopy is a cornerstone of molecular analysis, utilizing the interaction of electromagnetic radiation with a sample to provide detailed information about its structure, composition, and dynamics. numberanalytics.com For a compound like this compound, various spectroscopic methods are indispensable for both initial structural confirmation and subsequent interaction studies.

Following the synthesis of this compound, it is crucial to verify that the intended molecular structure has been successfully created. numberanalytics.com Spectroscopic techniques serve as primary tools for this validation process, providing a molecular fingerprint of the synthesized compound. mdpi.comacdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei. filab.fr In the context of this compound, ¹H and ¹³C NMR would be used to confirm the structure of the dimercaptosuccinic acid ligand. Analysis of chemical shifts, peak multiplicity (splitting), and integration values provides detailed information about the connectivity and local electronic environment of protons and carbon atoms within the organic framework. acdlabs.com Advanced 2D NMR experiments could further elucidate the precise bonding and stereochemistry of the ligand coordinated to the antimony center, which is critical for confirming the final complex structure. acdlabs.com The application of NMR is essential in pharmaceutical development for validating the structure and conformity of active ingredients. filab.fr

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific frequencies. mdpi.com For this compound validation, FTIR is used to identify the presence of key functional groups. mdpi.com The spectrum would be analyzed for characteristic absorption bands corresponding to carboxylate groups (C=O and C-O stretching) and, crucially, the antimony-sulfur (Sb-S) bonds. The appearance of these specific bands, and the potential shift in the ligand's vibrational frequencies upon coordination to the antimony atom, provides strong evidence for the successful formation of the this compound complex. researchgate.net Near-infrared (NIR) spectroscopy, often combined with multivariate techniques, can also be used for qualitative and quantitative analysis during chemical synthesis. up.pt

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information on a molecule's vibrational modes. edinst.com It is complementary to IR spectroscopy and particularly useful for analyzing symmetric bonds and bonds involving heavy atoms, which may be weak or inactive in an IR spectrum. edinst.comyoutube.com For this compound, Raman spectroscopy would be highly effective for detecting the Sb-S stretching vibrations, offering direct confirmation of the metal-ligand bond. researchgate.net The unique Raman "fingerprint" of the synthesized product can be compared against theoretical models or reference spectra to validate its identity and structure. edinst.com

Table 1: Spectroscopic Techniques for this compound Structural Validation

| Technique | Principle | Application for this compound Validation |

|---|---|---|

| NMR | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) within a magnetic field. filab.fr | Confirms the structure, connectivity, and stereochemistry of the dimercaptosuccinic acid ligand. acdlabs.com |

| IR | Measures the absorption of infrared light corresponding to the vibrational modes of chemical bonds. mdpi.com | Identifies key functional groups (e.g., carboxylates) and confirms metal-ligand coordination through vibrational shifts. |

| Raman | Measures the inelastic scattering of monochromatic light to probe vibrational energy modes. edinst.com | Provides a distinct "fingerprint" and is highly effective for detecting the crucial antimony-sulfur (Sb-S) bonds. researchgate.net |

Understanding how this compound interacts with its biological targets is fundamental to its research. Spectroscopic methods are employed to monitor these binding events in real-time, often by observing changes in the spectral properties of either this compound or its target molecule upon complex formation.

NMR spectroscopy can be used to study drug-biomolecule interactions by monitoring changes in the chemical shifts of the drug or the target protein upon binding. uhplcs.comresearchgate.net This can help identify the binding site and characterize the nature of the interaction. Similarly, FTIR spectroscopy can detect changes in the vibrational modes of a biological system, such as a cell or tissue, upon interaction with a compound, providing insight into the mechanism of action. mdpi.com Raman spectroscopy has also been effectively used to monitor the chemical changes in biological systems, such as bacterial biofilms, in response to treatment with an antimicrobial agent over time. nih.gov These approaches allow researchers to gain a dynamic understanding of this compound's molecular behavior in a biological context.

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For this compound research, liquid chromatography is particularly important for analyzing the compound in complex matrices, assessing purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. uhplcs.com It is a cornerstone in pharmaceutical sciences for the analysis of new drug candidates, purity assessment, and stability monitoring. uhplcs.comnih.gov In this compound research, reverse-phase HPLC would be the method of choice. This involves a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net The method would be developed and validated to ensure it is specific, accurate, and precise for quantifying this compound in research samples, such as those from in vitro experiments. nih.gov For enhanced specificity in detecting the antimony-containing compound, HPLC systems can be coupled with elemental detectors, such as in HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), a method that has been validated for the determination of inorganic antimony species. cdc.gov

Gas Chromatography (GC) is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. Due to this compound's nature as a metallic salt complex, it is non-volatile and thermally labile. epa.gov Therefore, direct analysis by GC is not feasible. For a compound like this compound to be analyzed by GC, a chemical derivatization step would be required. This process would convert the non-volatile analyte into a volatile and thermally stable derivative suitable for injection into the GC system. However, no standard derivatization procedures for the GC analysis of this compound are documented in the available research.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column stationary phase (typically under 2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com This technique has become a vital tool in modern drug analysis for quality control and research. mdpi.comnih.gov

A specific UPLC method has been outlined for the purity analysis of a range of compounds, including this compound. google.com This method provides a clear framework for the routine analysis of this compound in a research setting. The application of UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), is highly effective for quantifying drugs in biological matrices like plasma, as demonstrated in pharmacokinetic studies of other antimicrobial agents. nih.govuu.nl

Table 2: Chromatographic Methods in this compound Research

| Technique | Principle | Application for this compound Research | Key Parameters Example (UPLC) google.com |

|---|---|---|---|

| HPLC | Separation based on differential partitioning of compounds between a solid stationary phase and a liquid mobile phase under high pressure. researchgate.net | Purity analysis, quantification in research samples, and stability studies. uhplcs.com | N/A |

| GC | Separation of volatile compounds in a gaseous mobile phase. | Generally unsuitable due to this compound's non-volatile, salt-like nature. Would require a complex derivatization step. | N/A |

| UPLC | An advanced form of HPLC using smaller column particles (<2 µm) for faster, higher-resolution separations. mdpi.com | High-throughput purity analysis and quantification in research and pharmacokinetic studies. | Column: Agilent Poroshell 120 EC-C18 (4.6x50 mm, 2.7 µm) Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) Mobile Phase B: Methanol:Acetonitrile (70:30, v/v) Column Temp: 35°C |

Mass Spectrometry (MS) for this compound Quantification and Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. mdpi.com It is a highly sensitive method used to detect, identify, and quantitate molecules in both simple and complex mixtures. rsc.org In the context of this compound research, MS can be employed to confirm the molecular structure, identify metabolites or degradation products, and quantify the compound in various matrices. The core principle involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them to generate a mass spectrum, which plots ion intensity against the m/z ratio. mdpi.com

LC-MS and Q-TOF LC-MS in Complex Mixture Analysis (e.g., reaction mixtures, in vitro assay samples)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This combination is essential for analyzing complex samples such as reaction mixtures or in vitro assay samples, where this compound may be present alongside precursors, byproducts, or biological molecules. frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC), a form of high-performance liquid chromatography (HPLC), when coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, offers high resolution, sensitivity, and mass accuracy. frontiersin.orgacs.org This setup, known as UPLC-Q-TOF-MS, is particularly advantageous for identifying unknown compounds in a mixture. frontiersin.org The Q-TOF instrument allows for tandem mass spectrometry (MS/MS), where precursor ions are selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that is crucial for the unambiguous identification of this compound and its potential transformation products. researchgate.netacs.org

In the analysis of organometallic compounds and complex natural product mixtures, UPLC-Q-TOF-MS has proven to be a robust tool for qualitative and quantitative analysis. acs.orgpublish.csiro.au For this compound research, this methodology would allow for the monitoring of reaction progress, characterization of purity, and identification of metabolites in in vitro systems. The high mass accuracy of TOF analysis helps in determining the elemental composition of the parent ion and its fragments, which is particularly useful given the characteristic isotopic pattern of antimony. publish.csiro.au

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

Illustrates potential mass-to-charge ratios (m/z) that could be monitored for the identification of this compound and a hypothetical metabolite in a research setting.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Potential Product Ions (m/z) | Analytical Purpose |

|---|---|---|---|

| This compound | 895.8 | 717.8, 441.9, 178.9 | Identification and Quantification |

| Hypothetical Oxidized Metabolite | 911.8 | 733.8, 457.9, 178.9 | Metabolite Identification |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Antimony Quantification in Experimental Samples

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity and low detection limits, capable of measuring elements at concentrations down to parts-per-trillion. nih.govpjoes.com For an antimony-containing compound like this compound, ICP-MS is the method of choice for quantifying the total amount of antimony in experimental samples, such as biological fluids or cell culture media. nih.gov

The method involves introducing a liquid sample into a high-temperature argon plasma (around 6,000–10,000 K), which atomizes and ionizes the elements within the sample. These ions are then directed into a mass spectrometer to be separated and quantified. pjoes.com Due to the complexity of many sample matrices (e.g., plasma, urine), sample preparation, typically involving acid digestion, is a critical step to decompose the organic matrix and ensure all antimony is available for analysis. nih.govnih.gov To correct for matrix effects and instrumental drift, an internal standard, such as Indium (¹¹⁵In), is often used. nih.gov

Furthermore, the toxicity and efficacy of antimony compounds can depend on their oxidation state (Sb(III) vs. Sb(V)). nih.gov By coupling HPLC with ICP-MS (HPLC-ICP-MS), it is possible to separate different antimony species before quantification, a process known as speciation analysis. nih.govnih.gov This is crucial for understanding the stability and transformation of this compound, a trivalent antimony (Sb(III)) compound, in biological systems. nih.govuoi.gr Researchers have developed methods to stabilize antimony species during analysis, for example by using chelating agents like EDTA or citrate (B86180) in acidic conditions. dtu.dk

Table 2: Performance Characteristics of ICP-MS for Antimony Quantification

Summarizes typical analytical performance data for the determination of antimony (Sb) in various sample types using ICP-MS, based on published research findings.

| Technique | Matrix | Detection Limit (LOD) | Reference |

|---|---|---|---|

| ICP-MS | Water Samples | 0.006 ng/mL | pjoes.com |

| HPLC-ICP-MS | Water Samples | 0.008 ng (for SbV) | researchgate.net |

| MSFIA-HG-ICP-MS | Natural Waters | 0.016 µg/L | mdpi.com |

| HPLC-ICP-MS | Urine (diluted) | 8 ng/L (for SbIII) | researchgate.net |

Electrophoretic and Electrochemical Methodologies

Beyond mass spectrometry, electrophoretic and electrochemical techniques offer alternative and complementary approaches for the analysis of this compound. These methods are particularly useful for studying interactions with biological molecules and for sensitive detection.

Capillary Electrophoresis in this compound Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov Because metal-containing drugs are charged, polar species, they are ideal candidates for analysis by CE. chromatographyonline.com This technique is performed in a narrow fused-silica capillary, offering advantages such as high efficiency, short analysis times, and minimal sample consumption. utas.edu.au

In the context of metallodrug research, CE has been successfully used to study the interactions between drugs and proteins, such as serum albumin and transferrin. nih.govingentaconnect.com Given that this compound is administered as a salt and is likely to interact with biological macromolecules, CE would be a valuable tool to investigate its binding characteristics. By analyzing the change in migration time of a protein in the presence of the drug, binding parameters can be determined. researchgate.net Furthermore, coupling CE with a sensitive detector like ICP-MS (CE-ICP-MS) allows for the specific detection of the metal-containing species, providing insights into the drug's fate in biological systems. nih.gov

Table 3: Potential Applications of Capillary Electrophoresis in this compound Research

Hypothetical experimental setup and expected outcomes for using CE to study this compound's interactions with a model protein.

| Experiment | Analyte(s) | Observed Parameter | Research Goal |

|---|---|---|---|

| Purity Analysis | This compound Drug Product | Electropherogram with separated peaks | Quantify this compound and detect charged impurities |

| Protein Binding Assay | This compound + Serum Albumin | Shift in protein migration time | Characterize binding affinity and stoichiometry |

| Speciation Analysis (CE-ICP-MS) | This compound in vitro sample | Antimony-specific signal at different migration times | Separate and quantify this compound from its degradation products or metabolites |

Voltammetric and Amperometric Detection Techniques

Electrochemical methods, such as voltammetry and amperometry, are highly sensitive techniques for the analysis of electroactive substances. researchgate.netiwaponline.com Voltammetry measures the current that results from applying a varying potential to an electrode, while amperometry measures the current at a fixed potential. researchgate.net These methods have been extensively used for the determination of antimony. researchgate.netlancs.ac.uk

Anodic Stripping Voltammetry (ASV) is a particularly sensitive voltammetric technique for metal ion determination. researchgate.net It involves a two-step process: first, the metal ions in the sample are electrochemically deposited (preconcentrated) onto a working electrode (e.g., a mercury film or graphite (B72142) electrode) at a negative potential. rsc.org Second, the potential is scanned in the positive direction, which strips the deposited metal back into the solution, generating a current peak whose height is proportional to the concentration of the analyte. rsc.org This method has been successfully applied to determine Sb(III) in water samples with very low detection limits. rsc.org

For this compound research, ASV could be used to quantify the amount of Sb(III) in a sample after acid digestion has broken down the organic part of the molecule. Differential Pulse Polarography (DPP), another electrochemical technique, has been used alongside HPLC-ICP-MS for the speciation of antimony in drug samples, demonstrating the utility of electrochemistry for quality control. nih.gov

Table 4: Voltammetric Methods for Antimony(III) Determination

Examples of experimental conditions and performance for the electrochemical detection of Antimony(III) using stripping voltammetry, as reported in scientific literature.

| Technique | Electrode | Deposition Potential | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Anodic Stripping Voltammetry (ASV) | Screen Printed Graphite Electrode (SPGE) | -1.25 V | 1.2 µg/L (in drinking water) | rsc.org |

| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Boron-Doped Diamond Electrode (BDDE) | -1.0 V | 1.08 x 10⁻⁷ mol/L | researchgate.net |

| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode | Not Applicable | Used for speciation in drug samples | nih.gov |

Experimental Models in Stibocaptate Research Non Human/in Vitro Focus

In Vitro Parasite Culture Studies

In vitro studies are crucial for evaluating the direct effects of compounds on parasites, independent of host immune responses or pharmacokinetic factors. These studies often assess parasite viability, proliferation, and the impact on specific developmental stages.

Stibocaptate has demonstrated activity against various parasite species in in vitro settings. For Schistosoma mansoni, in vitro studies revealed that this compound exhibits parasiticidal effects on both adult and larval forms, comparable to other antimony compounds when considering their trivalent antimony content cambridge.orgwho.int. Exposure of S. mansoni worms to this compound at concentrations of 18-25 µg of antimony per ml reduced their survival period to 8-10 hours, while higher concentrations of 72 µg/ml shortened survival to 5 hours cambridge.org. The compound has also been noted to affect parasite proliferation in vitro nih.gov.

Against Brugia pahangi, a filarial nematode, this compound demonstrated efficacy against third-stage larvae, killing them in vitro at a concentration of 50 parts per million (ppm). However, it showed no significant effect on microfilariae at a concentration of 1 x 10⁴ ppm cambridge.orgnih.gov.

While direct in vitro viability data for this compound against Leishmania species is limited in the reviewed literature, related antimonial compounds like sodium stibogluconate (B12781985) have shown differential activity. Sodium stibogluconate was found to be inactive against axenic promastigotes but exhibited good efficacy against intracellular amastigotes of Leishmania panamensis nih.gov. General mechanisms proposed for antimonial drugs against Leishmania involve the inhibition of purine (B94841) incorporation into nucleic acids and proteins, disruption of energy metabolism, and inhibition of DNA topoisomerase I drugbank.commdpi.com.

This compound's impact on specific parasitic developmental stages has been investigated. For Schistosoma mansoni, this compound at 30 µg Sb/ml was observed to immobilize cercariae who.int. In studies involving Brugia pahangi, this compound was lethal to third-stage infective larvae in vitro at 50 ppm cambridge.orgnih.gov. Furthermore, when infected mosquitoes were fed solutions containing this compound, higher concentrations led to a progressive reduction in the development of infective larvae cambridge.orgnih.gov. In cats infected with B. pahangi, this compound treatment affected the embryogenesis of female worms recovered from the treated animals cambridge.org. Although this compound was not found to be micro- or macrofilaricidal in jirds or cats infected with B. pahangi, its impact on embryogenesis suggests an effect on reproductive stages cambridge.org.

Specific enzymatic targets for this compound have not been extensively detailed in the provided search results. However, the broader class of antimonial compounds, including this compound, is understood to interfere with critical parasite metabolic pathways. Proposed mechanisms for antimonials include the inhibition of DNA topoisomerase I, which is essential for DNA replication and transcription drugbank.com. They are also implicated in the disruption of carbohydrate metabolism, potentially by affecting enzymes such as phosphofructokinase in Schistosoma mansoni researchgate.net. While direct enzymatic assays for this compound are not explicitly described, the general understanding of antimonial drug action suggests that interference with these vital enzymatic processes is a likely mode of activity. Research has also aimed to confirm resistance mechanisms via enzymatic assays nih.gov.

Non-Human Animal Models in Experimental Parasitology

Animal models provide a more complex biological system to evaluate drug efficacy, pharmacokinetics, and potential host-parasite interactions.

This compound has been evaluated in animal models for schistosomiasis. In Mastomys natalensis experimentally infected with Schistosoma mansoni, this compound acid demonstrated marked activity when administered daily for five consecutive days nih.govwho.intnih.gov. Studies utilizing hamster models infected with S. mansoni investigated the distribution of antimony following this compound treatment. Twenty-four hours after a 100 mg/kg dose, antimony concentrations were measured in male worms (17.4 µg/gm) and female worms (41.2 µg/gm) cabidigitallibrary.org. These findings suggested that repeated low doses or slow-release formulations of this compound might be advantageous for achieving greater antimony uptake by worms and ova cabidigitallibrary.org. Hamster models were instrumental in these distribution studies, providing insights into the compound's localization within the parasite.

In experimental models of filariasis, this compound was tested against Brugia pahangi infections in jirds (Meriones unguiculatus) and cats. The compound was neither microfilaricidal nor macrofilaricidal in these animal hosts cambridge.orgnih.gov. However, it did exhibit an effect on the embryogenesis of female worms recovered from treated cats cambridge.org. Studies involving infected mosquitoes that were fed this compound solutions showed a reduction in the development of infective larvae compared to controls, particularly at higher concentrations cambridge.orgnih.gov. This compound has also been mentioned in chemotherapeutic studies on Litomosoides carinii infections queensgateedu.org and in relation to Dipetalonema evansi in camels cambridge.orgokstate.edu, indicating its use across various filarial models.

Based on the provided search results, there is a significant lack of specific scientific literature detailing in vivo studies on the chemical compound this compound focusing on parasite burden reduction.

While this compound is mentioned in the context of antimonial compounds used historically for parasitic diseases, the available information does not include detailed research findings or quantitative data that would allow for the creation of data tables related to its efficacy in reducing parasite burden in experimental models.

One search result indicates that this compound, along with pentamidine, "showed no antifilarial activity" in studies related to onchocerciasis frontiersin.org. Another result mentions this compound in comparison to other antimonial compounds for schistosomiasis, noting its therapeutic index in experimental work but without providing specific data on parasite burden reduction who.int.

Consequently, it is not possible to generate the requested article content for section 7.2.3, "In Vivo Studies on Parasite Burden Reduction (excluding host-specific adverse events)," with the required detailed research findings and data tables specifically for this compound.

Comparative Research and Antimonial Compound Families

Stibocaptate in Relation to Other Pentavalent Antimonials in Research

While research directly comparing the biochemical interactions of this compound with Sodium Stibogluconate (B12781985) and Meglumine Antimoniate is limited, the latter two have been subjects of comparative studies, offering insights into the broader family of pentavalent antimonials.

Comparative Analysis of Biochemical Interactions (e.g., with Sodium Stibogluconate, Meglumine Antimoniate)

The precise mechanism of action for pentavalent antimonials remains a subject of investigation. It is widely thought that they act as prodrugs, being reduced in vivo to the more toxic trivalent antimony (SbIII). The primary mode of action is believed to be the inhibition of key metabolic processes within the parasite.

Research on Sodium Stibogluconate suggests its mechanism involves the disruption of macromolecular synthesis by reducing the availability of ATP and GTP. wikipedia.org This is likely a secondary effect resulting from the inhibition of glycolysis and the citric acid cycle. wikipedia.orgnih.gov Studies on Leishmania mexicana have shown that exposure to Sodium Stibogluconate leads to a significant decrease in the incorporation of labels into DNA, RNA, and protein, as well as a reduction in purine (B94841) nucleoside triphosphates (ATP and GTP). nih.govnih.gov

Comparisons between Sodium Stibogluconate and Meglumine Antimoniate often focus on clinical efficacy and toxicity rather than distinct biochemical interactions. medicaljournalssweden.senih.govresearchgate.net Studies have shown comparable efficacy and toxicological profiles between the two compounds in the treatment of leishmaniasis. nih.govnih.govresearchgate.net However, some research indicates that Meglumine Antimoniate may be more effective in certain contexts. nih.govnih.gov Biochemical and cardiac toxicity evaluations have noted differences in the frequency of elevated enzyme levels between patients treated with the two compounds. nih.gov

Interactive Table: Comparative Effects of Pentavalent Antimonials on Parasite Bioenergetics

| Feature | Sodium Stibogluconate | Meglumine Antimoniate | This compound |

| Primary Target Pathway | Glycolysis and Citric Acid Cycle nih.gov | Assumed similar to Sodium Stibogluconate | Data not available |

| Effect on ATP/GTP Levels | Significant reduction nih.gov | Assumed similar to Sodium Stibogluconate | Data not available |

| Macromolecular Synthesis | Inhibition of DNA, RNA, and protein synthesis nih.gov | Assumed similar to Sodium Stibogluconate | Data not available |

| Prodrug Conversion | Requires reduction to Sb(III) pediatriconcall.com | Requires reduction to Sb(III) | Assumed to require reduction to Sb(III) |

Differential Effects on Parasite Metabolism and Physiology

The metabolic disruption caused by pentavalent antimonials leads to a significant impairment of parasite viability. For Sodium Stibogluconate, the inhibition of glycolysis and fatty acid beta-oxidation in Leishmania amastigotes has been specifically noted. nih.gov This disruption of energy production is a key factor in its antileishmanial activity. nih.gov The compound is also thought to interfere with the parasite's thiol metabolism and antioxidant defenses, such as trypanothione (B104310) reductase, leading to increased oxidative stress. patsnap.com

While direct comparative studies on the metabolic effects of this compound are not available, it is reasonable to infer that, as a pentavalent antimonial, it would share a broadly similar mechanism of interfering with parasite energy metabolism. However, differences in the ligand structure (dimercaptosuccinate for this compound vs. gluconate for Sodium Stibogluconate) could potentially lead to variations in uptake, reduction rate, and target enzyme affinity, which would require specific comparative research to elucidate.

This compound within the Broader Class of Experimental Anthelmintics and Antiprotozoals

This compound was historically used as a treatment for schistosomiasis, placing it in a category of anthelmintics that includes various non-antimonial compounds. francis-press.com

Comparison with Non-Antimonial Research Compounds (e.g., Oxamniquine, Niridazole, Lucanthone)

In the early 1960s, this compound and Lucanthone were primary treatments for schistosomiasis. francis-press.com A key difference noted in historical accounts is that this compound had to be administered via injection, whereas Lucanthone could be taken orally, although it required regular dosing and was associated with side effects like nausea and vomiting. francis-press.com

Oxamniquine and Lucanthone: Research suggests that Oxamniquine, a derivative of Lucanthone, exerts its schistosomicidal activity by inhibiting the synthesis of macromolecules, specifically DNA, RNA, and protein, in the parasite. nih.govresearchgate.net This activity is dependent on the drug being metabolized into a form that can alkylate the parasite's DNA.

Niridazole: Comparative studies involving Niridazole, Lucanthone, and Hycanthone (another Lucanthone derivative) have been conducted to assess their action against Schistosoma mansoni. semanticscholar.org

Shared and Divergent Mechanistic Pathways in Research

The mechanistic pathways of antimonial compounds like this compound and the aforementioned non-antimonial anthelmintics are fundamentally different.

Shared Pathways: At a very high level, both classes of drugs aim to disrupt essential life processes of the parasite, leading to its death. This can be broadly categorized as interference with metabolic pathways or macromolecular synthesis.

Divergent Pathways: The specific targets and mechanisms diverge significantly. Pentavalent antimonials, including by extension this compound, are primarily understood to disrupt bioenergetic pathways like glycolysis after being converted to their active trivalent form. nih.govpediatriconcall.com In contrast, compounds like Oxamniquine and Lucanthone are believed to act by damaging the parasite's genetic material, thereby inhibiting nucleic acid and protein synthesis. nih.gov

Interactive Table: Comparison of Mechanistic Pathways

| Compound | Class | Primary Mechanism of Action | Key Molecular Target |

| This compound | Pentavalent Antimonial | Interference with parasite energy metabolism (Inferred) | Glycolytic enzymes (Inferred) |

| Sodium Stibogluconate | Pentavalent Antimonial | Inhibition of glycolysis and fatty acid oxidation nih.gov | Glycolytic enzymes, Trypanothione Reductase nih.govpatsnap.com |

| Oxamniquine | Tetrahydroquinoline | Inhibition of nucleic acid synthesis nih.gov | Parasite DNA |

| Lucanthone | Thioxanthenone | Inhibition of nucleic acid synthesis nih.gov | Parasite DNA |

| Niridazole | Nitrothiazole | Data not sufficiently detailed in provided results | Data not sufficiently detailed in provided results |

Synergistic and Antagonistic Research with Other Compounds

There is a lack of specific research in the provided results detailing synergistic or antagonistic effects of this compound when used in combination with other compounds. The principles of drug synergy and antagonism are explored in various therapeutic areas, where combining drugs with different mechanisms of action can potentially lead to enhanced efficacy (synergy) or reduced efficacy (antagonism). mdpi.comnih.gov For antiparasitic agents, such combination therapies are a key strategy to improve treatment outcomes and combat drug resistance. However, specific studies investigating such interactions for this compound were not identified.

Future Directions and Emerging Research Avenues for Stibocaptate

Exploration of Novel Molecular Targets for Stibocaptate and its Analogues

While the precise molecular targets of pentavalent antimonials like this compound are not fully elucidated, current research suggests multifaceted mechanisms of action. Emerging research aims to pinpoint specific molecular targets to design more effective analogues and overcome resistance. It is understood that pentavalent antimony (Sb(V)) acts as a prodrug, being reduced to the more active trivalent form (Sb(III)) within Leishmania parasites plos.orgresearchgate.net. Sb(III) is known to form complexes with thiol groups in critical biomolecules, disrupting cellular processes plos.org.

Potential molecular targets being investigated include:

Thiol-dependent enzymes: Enzymes involved in thiol metabolism, such as trypanothione (B104310) reductase (TR), are implicated in antimony's mechanism of action. Sb(III) is known to inhibit TR activity, disrupting the parasite's redox balance plos.orgfrontiersin.orgtaylorandfrancis.com.

DNA-related enzymes: Some studies suggest that antimonials can disrupt DNA topoisomerase I activity, interfering with DNA replication and transcription plos.org.

Transport proteins: Understanding the role of transporters in antimony uptake and efflux is critical. Aquaglyceroporin 1 (AQP1) is known to facilitate Sb(III) uptake, and its downregulation is linked to resistance frontiersin.orgmdpi.com. Multidrug resistance-associated protein A (MRPA) and other ATP-binding cassette (ABC) transporters are implicated in drug efflux and sequestration nih.govasm.orgscielo.br.

Future research will focus on identifying novel targets that, when modulated by this compound analogues, could lead to potent antileishmanial activity and circumvent existing resistance mechanisms.

Application of Advanced Research Methodologies

The development of new antimonial drugs and a deeper understanding of their mechanisms require the application of cutting-edge research methodologies.

High-Throughput Screening in Analogue Discovery

High-throughput screening (HTS) is a vital tool for rapidly identifying novel compounds with antileishmanial activity. Future research will leverage HTS platforms to screen large chemical libraries for this compound analogues that exhibit improved efficacy, reduced toxicity, and activity against resistant strains. This involves developing robust screening assays that can accurately measure the antileishmanial activity of compounds. Computational approaches, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, are also being integrated to prioritize compounds for experimental testing, accelerating the drug discovery pipeline mdpi.comresearchgate.netresearchgate.net.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Mechanisms

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex mechanisms of drug action and resistance.

Transcriptomics: Comparative transcriptomic analyses have identified differentially expressed genes in antimony-resistant Leishmania strains. For instance, studies have revealed significant changes in transcripts related to protein phosphorylation, microtubule-based movement, ubiquitination, and host-parasite interaction in resistant parasites nih.govresearchgate.netnih.gov. These findings can highlight pathways crucial for survival under drug pressure and identify potential targets for new drugs.

Proteomics: Proteomic studies aim to identify changes in protein expression and function associated with antimony resistance. Thermal proteome profiling (TPP) is a novel approach being used to identify drug targets and understand resistance mechanisms by monitoring protein stability in the presence of drugs frontiersin.orgnih.gov. Proteomic analyses have also revealed alterations in ribosomal proteins, glycolytic enzymes, and stress proteins in resistant strains plos.org.

Metabolomics: Metabolomic profiling provides a snapshot of the parasite's metabolic state and has been instrumental in identifying metabolic adaptations associated with antimony resistance. Studies have shown that resistant parasites exhibit altered metabolite compositions, including changes in lipid metabolism, amino acid metabolism, and the redox system, suggesting metabolic remodeling to combat drug-induced stress mdpi.comnih.govplos.orgresearchgate.net. Identifying specific metabolite biomarkers could aid in predicting drug response and understanding resistance mechanisms.

The integration of these omics datasets will provide a comprehensive understanding of how this compound and its analogues interact with the parasite at multiple molecular levels, paving the way for rational drug design.

Theoretical Development of New Antimony-Based Chemical Entities

The limitations of current antimonial drugs necessitate the design and synthesis of novel antimony-based chemical entities. Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies of this compound and related compounds will guide the design of new molecules with enhanced potency and reduced toxicity. This involves modifying the chemical structure to optimize interactions with molecular targets.

Computational Drug Design: In silico methods, including molecular docking, virtual screening, and pharmacophore modeling, are being employed to predict the binding affinity of new antimony compounds to target proteins and to optimize their pharmacokinetic properties mdpi.comresearchgate.netresearchgate.net.

Nanotechnology-based Delivery Systems: Nanoparticle formulations of antimony compounds, such as hydrated antimony (V) oxide nanoparticles, have shown promise for improved antiparasitic activity and overcoming resistance by facilitating higher local drug concentrations within target cells nih.gov. Research into novel delivery systems, including liposomal and cyclodextrin-based formulations, aims to improve drug bioavailability and reduce toxicity nih.gov.

Exploring New Ligands and Coordination Chemistry: Investigating new ligands and coordination chemistry for antimony complexes could lead to compounds with altered pharmacological profiles and improved stability or targeted delivery mdpi.comescholarship.org.

Addressing Mechanisms of Compound Resistance in Laboratory Parasite Strains

Understanding the molecular basis of antimony resistance is paramount for developing strategies to overcome it. Research is actively investigating the mechanisms by which Leishmania parasites develop resistance to antimonials. Key mechanisms identified include:

Reduced Drug Uptake: Downregulation of transporters like AQP1, which facilitates Sb(III) entry, leads to decreased intracellular drug concentration frontiersin.orgmdpi.comresearchgate.net.

Increased Drug Efflux: Overexpression of ABC transporters, such as MRPA, is a significant mechanism for pumping antimony out of the parasite or sequestering it in intracellular vesicles nih.govasm.orgscielo.brresearchgate.net.

Altered Drug Metabolism: Inefficient reduction of Sb(V) to the active Sb(III) form or enhanced detoxification of Sb(III) can contribute to resistance researchgate.netfrontiersin.orgnih.gov.

Increased Intracellular Thiols: Higher levels of intracellular thiols, such as trypanothione and glutathione (B108866), act as a defense mechanism against the oxidative stress induced by antimonials and can bind to Sb(III), sequestering it frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com.

Genetic Adaptations: Changes in gene ploidy, gene amplification, gene deletions, and single nucleotide polymorphisms (SNPs) in genes encoding drug transporters or metabolic enzymes are associated with resistance phenotypes mdpi.comnih.govnih.govplos.orgnih.govacs.org. The plasticity of the Leishmania genome plays a crucial role in these adaptations mdpi.comnih.gov.

Future research will focus on elucidating the interplay of these mechanisms in laboratory-generated resistant strains and clinical isolates. This includes identifying specific genetic markers and biochemical pathways involved in resistance, which can then be targeted by novel therapeutic interventions or used for early diagnosis of resistant strains.

Q & A

Q. What are the standard protocols for synthesizing and characterizing stibocaptate in laboratory settings?

this compound (hexasodium 2,2′-[(1,2-dicarboxy-1,2-ethanediyl)bis(thio)]bis-1,3,2-dithiastibolane-4,5-dicarboxylate) is synthesized via cyclic esterification of 2,3-dimercaptosuccinic acid with antimonic acid, followed by sodium salt formation. Key characterization methods include:

- Spectroscopic analysis : Nuclear magnetic resonance (NMR) to confirm sulfur-antimony bonding and ester linkages.

- Elemental analysis : Verify stoichiometric ratios of Sb (26.58%), S (21.00%), and Na (15.06%) .

- Solubility testing : Assess aqueous solubility under controlled humidity (hygroscopic instability requires anhydrous storage) .

Q. How does this compound interact with Schistosoma parasites at the molecular level?

this compound inhibits parasite thioredoxin reductase, disrupting redox homeostasis. Methodologically, this is studied via:

- In vitro assays : Measure enzyme inhibition kinetics using purified Schistosoma proteins.

- Fluorescence-based probes : Track thiol depletion in parasites exposed to this compound .

Q. What experimental models are recommended for preliminary efficacy testing of this compound?

- In vivo murine models : Subcutaneous administration (e.g., 500 mg Sb/kg LD50 in mice) to evaluate acute toxicity and parasitological clearance .

- Ex vivo tegumental assays : Monitor morphological changes in adult Schistosoma worms using electron microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Discrepancies in LD50 values (e.g., murine vs. primate models) require:

- Dose-response meta-analysis : Stratify data by Sb content, administration route, and species-specific metabolic pathways.

- Toxicokinetic modeling : Compare systemic exposure (AUC) and tissue distribution using radiolabeled this compound .

Q. What methodological considerations ensure reproducibility in this compound pharmacokinetic studies?

How can the PICOT framework structure clinical research questions for this compound trials?

Example PICOT formulation:

- P (Population): Schistosoma-infected adults in endemic regions.

- I (Intervention): Single-dose this compound (40 mg Sb/kg).

- C (Comparison): Praziquantel standard therapy.

- O (Outcome): Egg reduction rate at 12 weeks.

- T (Time): 6-month follow-up for relapse monitoring .

Q. What in vitro and in vivo models best address this compound’s mechanism of action?

- In vitro : CRISPR-engineered Schistosoma cell lines to knockout thioredoxin reductase.

- In vivo : Transgenic mice expressing human cytochrome P450 enzymes to assess metabolic activation .

Q. How should researchers optimize this compound’s formulation to enhance chemical stability?

- Lyophilization studies : Test excipients (e.g., trehalose) for hygroscopicity reduction.

- Accelerated stability testing : Expose formulations to 40°C/75% RH and monitor Sb hydrolysis via ICP-OES .

Q. What statistical approaches validate dose-response relationships in this compound efficacy studies?

Q. How can multi-omics data clarify this compound resistance mechanisms in Schistosoma?